2-(3-Bromopropyl)-1,3-thiazole
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Overview
Description
2-(3-Bromopropyl)-1,3-thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromopropyl group at the second position of the thiazole ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopropyl)-1,3-thiazole typically involves the reaction of 1,3-thiazole with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF). The reaction conditions often require heating to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of solvent and base, as well as the reaction temperature, are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromopropyl)-1,3-thiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Coupling Reactions: Palladium catalysts (Pd) and boronic acids in the presence of bases like potassium carbonate (K2CO3)
Major Products:
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Coupling Reactions: Formation of biaryl or diaryl thiazole derivatives
Scientific Research Applications
2-(3-Bromopropyl)-1,3-thiazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in antimicrobial and anticancer studies.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 2-(3-Bromopropyl)-1,3-thiazole involves its interaction with specific molecular targets. The bromopropyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to enzyme inhibition or receptor modulation. The thiazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
- 2-(3-Chloropropyl)-1,3-thiazole
- 2-(3-Iodopropyl)-1,3-thiazole
- 2-(3-Bromopropyl)-1,3-oxazole
Comparison: 2-(3-Bromopropyl)-1,3-thiazole is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity. Compared to its chlorinated and iodinated analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C6H8BrNS |
---|---|
Molecular Weight |
206.11 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1,3-thiazole |
InChI |
InChI=1S/C6H8BrNS/c7-3-1-2-6-8-4-5-9-6/h4-5H,1-3H2 |
InChI Key |
AJUSUQJHHOSEFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)CCCBr |
Origin of Product |
United States |
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